

Application Note: Quantification of Mycorradicin using UV-Vis Spectrophotometry

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Compound of Interest

Compound Name: Mycorradicin

Cat. No.: B1237083

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycorradicin is a C14 apocarotenoid, a polyene dicarboxylic acid derived from the oxidative cleavage of C40 carotenoids.[1] It is recognized as the primary chromophore responsible for the yellow pigmentation observed in the roots of many plants colonized by arbuscular mycorrhizal (AM) fungi.[2][3] The accumulation of **mycorradicin** is considered a hallmark of a functioning AM symbiosis, a crucial plant-fungal interaction that enhances nutrient uptake.[4] Given its role as a biomarker for this symbiosis and its potential, yet to be fully explored, biological activities, a straightforward and reliable method for its quantification is essential.

UV-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[5] **Mycorradicin**, with its extended system of conjugated double bonds, exhibits strong absorbance in this range, making it an ideal candidate for spectrophotometric analysis.[3] This application note provides a detailed protocol for the extraction and quantification of **mycorradicin** from plant root samples using UV-Vis spectrophotometry.

Principle

The quantification of **mycorradicin** is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species

and the path length of the light through the solution. By measuring the absorbance of an extracted sample at the wavelength of maximum absorbance (λ_{max}) for **mycorradicin** and comparing it to a standard curve generated from known concentrations of a pure standard, the concentration of **mycorradicin** in the sample can be accurately determined. The reported λ_{max} for the yellow pigment complex containing **mycorradicin** is around 382 nm, while hydrolyzed, free **mycorradicin** shows a maximum at 390 nm.[3] This protocol will utilize the 390 nm wavelength for quantification, assuming a hydrolysis step or direct measurement of the primary chromophore.

Experimental Protocols

Protocol 1: Extraction of Mycorradicin from Mycorrhizal Roots

This protocol details the extraction of the **mycorradicin**-containing yellow pigment from plant root material.

Materials:

- Mycorrhizal and non-mycorrhizal (control) plant roots
- Mortar and pestle, or homogenizer
- Methanol (HPLC grade)
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Microcentrifuge
- Vortex mixer
- Pipettes and tips
- Analytical balance

Methodology:

- Harvest fresh root samples from both mycorrhizal and non-mycorrhizal plants. Gently wash the roots with deionized water to remove soil and debris, then blot dry with paper towels.
- Weigh approximately 100-200 mg of fresh root tissue and record the exact weight.
- Immediately freeze the tissue in liquid nitrogen to prevent degradation and facilitate grinding.
- Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powdered tissue to a microcentrifuge tube.
- Add 1 mL of methanol to the tube. **Mycorradicin** is soluble in polar organic solvents like methanol.[3]
- Vortex the tube vigorously for 1 minute to ensure thorough mixing.
- Incubate the sample for 1 hour at 4°C in the dark to extract the pigments. Carotenoid-derived molecules can be light-sensitive.
- Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid root debris.
- Carefully collect the supernatant, which contains the extracted **mycorradicin**, and transfer it to a new, clean microcentrifuge tube. This is the crude extract.
- Store the extract at -20°C in the dark until ready for spectrophotometric analysis.

Protocol 2: Quantification of Mycorradicin by UV-Vis Spectrophotometry

This protocol describes the preparation of a standard curve and the measurement of **mycorradicin** concentration in the extracts.

Materials:

- Pure **Mycorradicin** standard (or a suitable surrogate standard)
- Methanol (HPLC grade)

- UV-Vis Spectrophotometer
- Quartz or glass cuvettes (1 cm path length)

Methodology:

Part A: Preparation of Standard Curve

- Prepare a stock solution of pure **mycorradicin** standard in methanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of working standards by serial dilution with methanol. Suggested concentrations are 0, 2, 4, 6, 8, 10, and 12.5 µg/mL.
- Set the UV-Vis spectrophotometer to measure absorbance at 390 nm.[\[3\]](#)
- Use methanol as the blank to zero the spectrophotometer.
- Measure the absorbance of each working standard in triplicate.
- Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). The R^2 value should be ≥ 0.99 for a reliable standard curve.

Part B: Sample Measurement

- Allow the crude root extracts from Protocol 1 to equilibrate to room temperature.
- If the extract is highly concentrated (intensely yellow), dilute it with methanol to bring the absorbance reading within the linear range of the standard curve (typically 0.1 - 1.0). Record the dilution factor.
- Using methanol as a blank, measure the absorbance of each root extract (including non-mycorrhizal controls) at 390 nm. Perform measurements in triplicate.
- Calculate the average absorbance for each sample.

Part C: Calculation of **Mycorradicin** Concentration

- Use the linear regression equation from the standard curve ($y = mx + c$) to calculate the concentration of **mycorradicin** in the extract. Rearrange the equation to: Concentration ($\mu\text{g/mL}$) = (Absorbance - c) / m .
- Account for the dilution factor (if any) used during the measurement.
- Express the final concentration of **mycorradicin** in terms of micrograms per gram of fresh root weight ($\mu\text{g/g FW}$) using the following formula:

$$\text{Mycorradicin } (\mu\text{g/g FW}) = [C * V * DF] / W$$

Where:

- C = Concentration from the standard curve ($\mu\text{g/mL}$)
- V = Total volume of the extraction solvent (mL)
- DF = Dilution factor
- W = Fresh weight of the root sample (g)

Data Presentation

Quantitative data should be organized into clear tables for analysis and comparison.

Table 1: Standard Curve Data for **Mycorradicin** Quantification

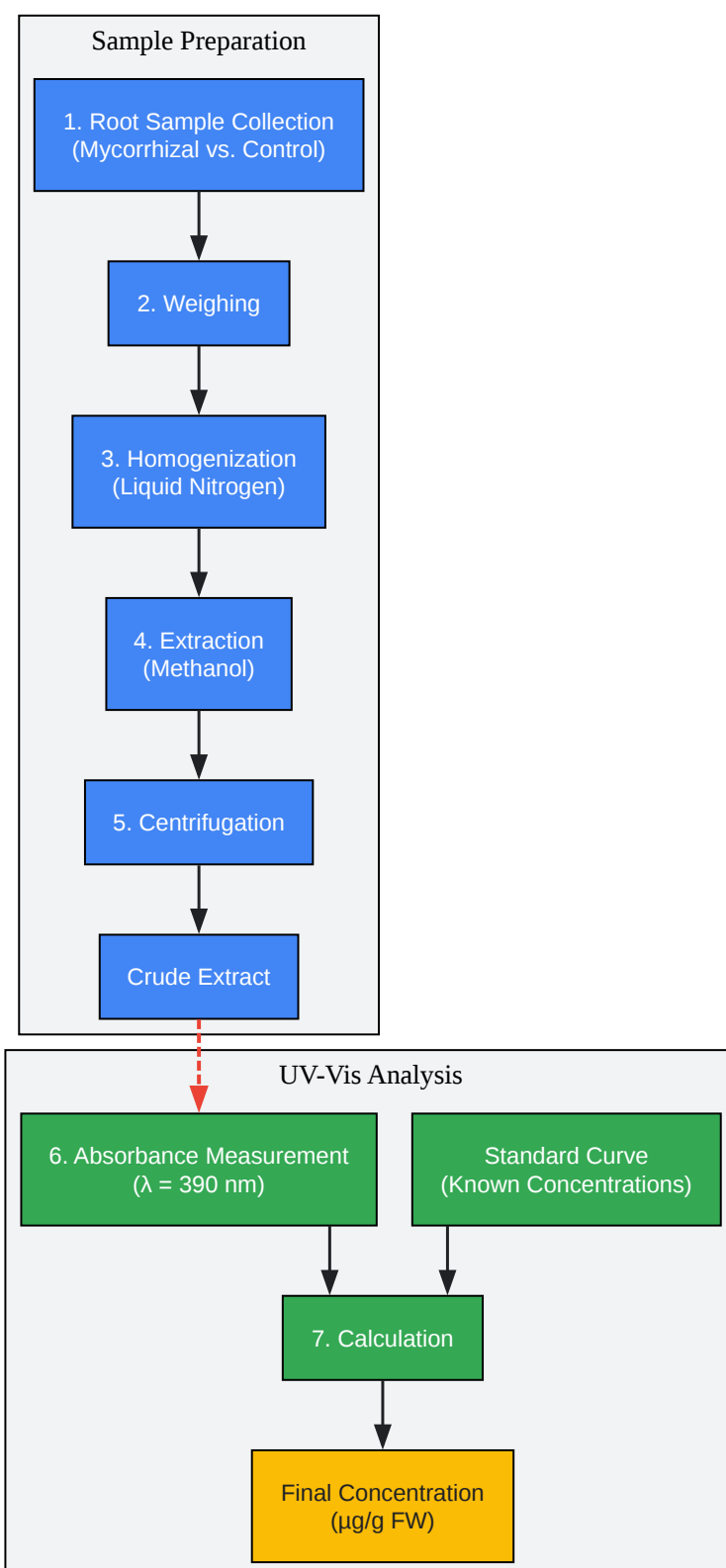
Standard Concentration (µg/mL)	Absorbance at 390 nm (Rep 1)	Absorbance at 390 nm (Rep 2)	Absorbance at 390 nm (Rep 3)	Mean Absorbance
0	0.000	0.000	0.000	0.000
2	0.152	0.155	0.153	0.153
4	0.301	0.305	0.303	0.303
6	0.455	0.459	0.457	0.457
8	0.608	0.612	0.610	0.610
10	0.755	0.760	0.757	0.757
12.5	0.945	0.951	0.948	0.948
Linear Regression	{Equation: y = 0.0758x + 0.001}			
R ² Value	{0.9998}			

Table 2: Quantification of **Mycorradicin** in Root Samples

Sample ID	Fresh Weight (g)	Mean Absorbance at 390 nm	Dilution Factor	Calculated Conc. (µg/mL)	Mycorradicin Content (µg/g FW)
Mycorrhizal 1	0.155	0.582	1	7.66	49.42
Mycorrhizal 2	0.162	0.615	1	8.10	50.00
Mycorrhizal 3	0.158	0.599	1	7.89	49.94
Control 1	0.175	0.021	1	0.26	1.49
Control 2	0.169	0.019	1	0.24	1.42

Visualizations

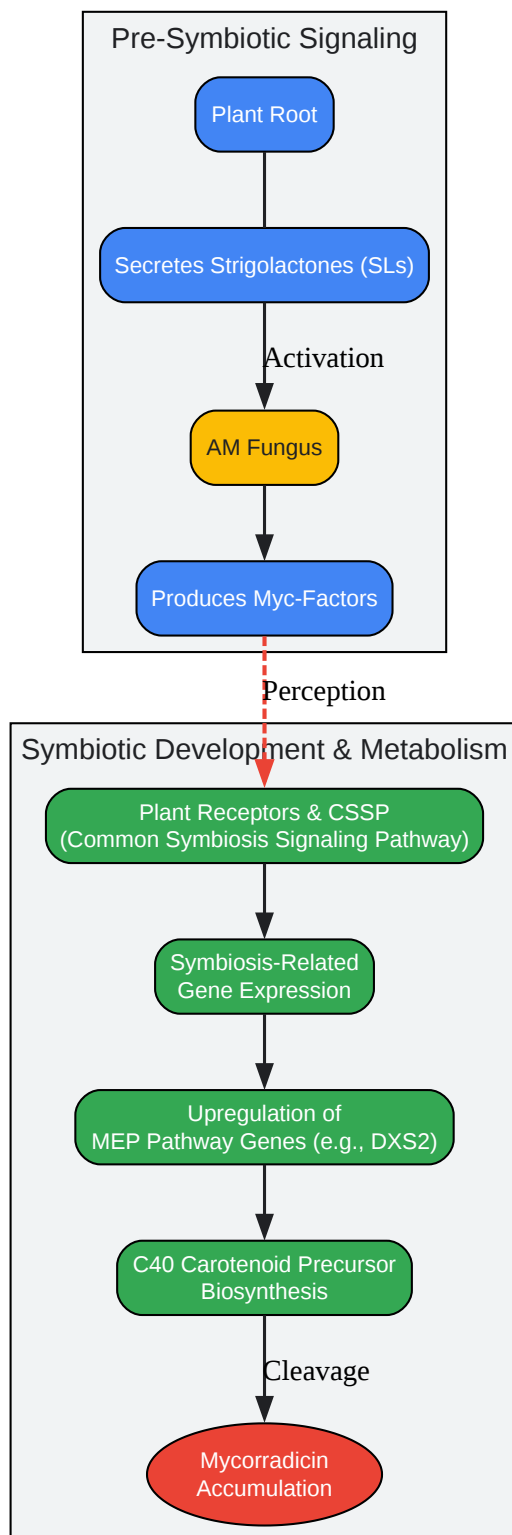
Experimental Workflow



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Caption: Workflow for **mycorradicin** quantification.

Biological Pathway



Simplified AM Symbiosis Signaling Pathway Leading to Mycorradicin

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Caption: AM symbiosis signaling leading to **mycorradicin**.

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